molecular formula C13H12ClNO3S B1389272 3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one CAS No. 123643-01-6

3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one

Cat. No.: B1389272
CAS No.: 123643-01-6
M. Wt: 297.76 g/mol
InChI Key: QQUAUGIKXHNBJW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Pyrrole protons (C2 and C5): δ 6.8–7.2 ppm (doublets, J = 2.5–3.0 Hz).
    • Phenylsulfonyl aromatic protons: δ 7.5–8.1 ppm (multiplet).
    • Chloropropanone CH₂Cl: δ 3.7–4.1 ppm (triplet, J = 6.5 Hz).
  • ¹³C NMR :

    • Carbonyl (C=O): δ 195–200 ppm.
    • Sulfonyl sulfur-attached carbons: δ 125–135 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • C=O stretch : 1680–1700 cm⁻¹.
  • S=O asymmetric/symmetric stretches : 1320–1350 cm⁻¹ and 1140–1160 cm⁻¹.
  • C–Cl stretch : 550–600 cm⁻¹.

UV-Vis Spectroscopy

The compound exhibits a π→π transition in the 250–280 nm range (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) due to the conjugated phenylsulfonyl-pyrrole system. A weaker n→π transition near 310 nm arises from the carbonyl group.

Conformational Analysis via Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict two stable conformers:

  • Conformer A : The chloro-propanone chain is oriented syn to the phenylsulfonyl group (energy: 0 kJ/mol).
  • Conformer B : The chain is anti (energy: +2.3 kJ/mol).
Parameter Conformer A Conformer B
Dihedral Angle (C3–C2–S–O) 175° 62°
Relative Energy 0 kJ/mol +2.3 kJ/mol

The energy barrier for interconversion is ~4.5 kJ/mol, indicating moderate flexibility. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the sulfonyl oxygen lone pairs and the σ*(C–S) antibonding orbital, stabilizing Conformer A.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)pyrrol-3-yl]-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c14-8-6-13(16)11-7-9-15(10-11)19(17,18)12-4-2-1-3-5-12/h1-5,7,9-10H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUAUGIKXHNBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Chloro-1-(phenylsulfonyl)pyrrole Intermediate

The 1-(phenylsulfonyl)-1H-pyrrole core is a key intermediate for the target compound. According to synthetic research on phenylsulfonyl pyrroles:

  • Synthesis of 1-(phenylsulfonyl)pyrrole is typically achieved by sulfonylation of pyrrole using phenylsulfonyl chloride or related sulfonylating agents under basic conditions.
  • Reduction of 1-(phenylsulfonyl)pyrrole to 1-(phenylsulfonyl)-3-pyrroline can be performed using sodium cyanoborohydride in trifluoroacetic acid, providing a partially saturated pyrrole ring suitable for further functionalization.

This intermediate is critical for subsequent alkylation steps to introduce the 3-chloropropanone side chain.

Introduction of the 3-Chloro-1-propanone Side Chain

The chloro-substituted propiophenone moiety (3-chloro-1-phenylpropan-1-one) analogs are typically prepared by:

  • Chlorination of propiophenone derivatives or by direct acylation of benzene derivatives with 3-chloropropanoyl chloride.
  • Alternatively, the preparation of 3-chloro-1-phenylpropan-1-one can be achieved via oxidation of 3-chloro-1-phenylpropan-1-ol or by Friedel-Crafts acylation using appropriate chlorinated acyl halides.

For the target compound, the 3-chloropropanone group is attached to the pyrrole nitrogen, likely via nucleophilic substitution or acylation reactions.

Coupling of the Phenylsulfonyl-Pyrrole with 3-Chloropropanone

The key step in preparing 3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one involves coupling the phenylsulfonyl-pyrrole moiety with the 3-chloropropanone fragment.

  • This can be achieved by alkylation of the pyrrole ring at the 3-position using 3-chloropropanoyl chloride or its equivalent, under controlled conditions to avoid overreaction.
  • Alternatively, palladium-catalyzed cross-coupling reactions have been reported for related systems, where 1-(phenylsulfonyl)-3-pyrroline derivatives undergo coupling with chlorinated alkyl halides or acyl chlorides to form the desired substituted ketones.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Notes/Outcome
Sulfonylation of pyrrole Phenylsulfonyl chloride, base (e.g., pyridine) Forms 1-(phenylsulfonyl)pyrrole
Partial reduction of pyrrole ring NaCNBH3 in trifluoroacetic acid Yields 1-(phenylsulfonyl)-3-pyrroline
Preparation of 3-chloropropanone Friedel-Crafts acylation or chlorination methods Produces 3-chloro-1-phenylpropan-1-one analogues
Coupling pyrrole with chloropropanone Pd-catalyzed cross-coupling or acylation with acid chloride Forms 3-chloro-1-(phenylsulfonyl)pyrrole ketone
Enzymatic resolution (optional) Lipase CALB, acidic resin, organic solvents, 35-70°C For chiral derivatives, improves optical purity
Purification Chromatography, extraction, crystallization Isolates pure target compound

Research Findings and Practical Considerations

  • The phenylsulfonyl group on pyrrole serves as a protecting and directing group facilitating selective functionalization at the 3-position.
  • Palladium-catalyzed cross-coupling reactions provide a versatile and efficient method for attaching complex side chains, including chloropropanone groups, to heterocycles like pyrrole.
  • Enzymatic methods, while primarily reported for alcohol derivatives, offer green chemistry advantages and may be adapted for ketone intermediates or their precursors.
  • Reaction conditions such as temperature, solvent choice, and catalyst loading critically influence yield and selectivity.
  • Purification by silica gel chromatography or preparative HPLC ensures high purity, essential for pharmaceutical intermediates.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of pyrrole compounds similar to this compound demonstrated significant anticancer properties against various cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with cellular signaling pathways involved in apoptosis and cell cycle regulation .

Proteomics Research

The compound is utilized in proteomics for the selective modification of proteins. Its sulfonamide group allows for specific interactions with amino acid residues, facilitating the study of protein function and structure.

Case Study: Protein Labeling

Research conducted at Santa Cruz Biotechnology highlighted the use of this compound in labeling proteins for mass spectrometry analysis. This application is crucial for understanding protein interactions and post-translational modifications .

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting proteases involved in disease processes.

Case Study: Inhibition of Serine Proteases

A study published in Bioorganic & Medicinal Chemistry Letters explored the inhibition of serine proteases by compounds structurally related to this compound. The findings indicated that modifications to the compound could enhance its inhibitory potency, presenting opportunities for developing therapeutic agents against diseases where serine proteases are implicated .

Mechanism of Action

The mechanism of action of 3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one, a comparison with structurally analogous compounds is essential. Below, we analyze key similarities and differences based on substituent effects and available data.

Structural Analogs and Substituent Effects

1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one (): Structure: This chalcone derivative features a conjugated enone system (C=O and C=C) linked to phenyl and pyrenyl groups. Key Differences:

  • The target compound has a saturated propanone chain with a chloro substituent, whereas the chalcone analog contains an α,β-unsaturated ketone.
  • The phenylsulfonyl-pyrrole group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the planar, electron-rich pyrene moiety in the chalcone.
    • Implications :
  • The chalcone’s extended conjugation likely enhances UV-Vis absorption properties, making it relevant for optoelectronic applications. In contrast, the target compound’s sulfonamide and chloro groups may favor hydrogen bonding or polar interactions, influencing solubility or crystallinity .

Hypothetical Data Table for Comparative Analysis

Property This compound 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one
Molecular Formula C₁₄H₁₃ClNO₃S C₂₅H₁₈O
Functional Groups Ketone, sulfonamide, chloro α,β-unsaturated ketone, aromatic
Electron Effects Strong electron-withdrawing (SO₂Ph, Cl) Electron-rich (pyrene conjugation)
Potential Applications Medicinal chemistry, catalysis Optoelectronics, fluorescence probes
Crystallographic Validation Not reported in evidence Reported in Acta Crystallogr. Sect. E

Methodological Considerations

The structural analysis of such compounds typically relies on crystallographic tools like the SHELX system (), which is widely used for small-molecule refinement. For instance, the chalcone analog’s structure was validated using these standards, highlighting the importance of methodological consistency in crystallography .

Biological Activity

3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one, also known as compound 123643-01-6 , is a synthetic organic compound characterized by a chloro group, a phenylsulfonyl moiety, and a pyrrole structure. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C₁₃H₁₂ClNO₃S
CAS Number 123643-01-6
MDL Number MFCD09864835
Molecular Weight 299.76 g/mol
Solubility Soluble in organic solvents

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented extensively. Compounds that interact with inflammatory pathways often target cytokine production and immune cell activation. For example, studies on phenylsulfonyl derivatives have demonstrated their ability to inhibit nitric oxide (NO) production in macrophages, which is crucial in the inflammatory response.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : By affecting the signaling pathways that lead to cytokine release, these compounds can reduce inflammation.

Study 1: Anti-inflammatory Activity Assessment

A study assessed the effects of a phenylsulfonyl pyrrole derivative on RAW 264.7 macrophages. The results indicated that treatment with the compound led to a significant reduction in NO production and inducible nitric oxide synthase (iNOS) expression, demonstrating its potential as an anti-inflammatory agent.

Treatment Concentration (µg/mL)NO Production Inhibition (%)
0.520
1.040
5.075

Study 2: Antimicrobial Efficacy

In another study focusing on structurally similar compounds, it was found that certain pyrrole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.

Q & A

Q. What are the key safety protocols for handling 3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
  • Storage: Store in a cool (<25°C), dry place in tightly sealed containers, away from oxidizing agents and heat sources. Label containers with hazard codes (e.g., H315: skin irritation) as per GHS standards .
  • Emergency Response: In case of exposure, rinse skin/eyes with water for 15 minutes. Use emergency contact +44 (0)20 3080 6561 (MHRA) for guidance .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the phenylsulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and the propanone carbonyl (δ ~200–210 ppm in 13C^{13}C) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z ~337.04 for C13H12ClNO3SC_{13}H_{12}ClNO_3S) and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm1^{-1}, ketone C=O at ~1700 cm1^{-1}) .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Step 1: Sulfonylation of Pyrrole: React 1H-pyrrole with phenylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to form 1-(phenylsulfonyl)-1H-pyrrole .
  • Step 2: Propanone Formation: Introduce the propanone moiety via Friedel-Crafts acylation using chloroacetyl chloride and a Lewis catalyst (e.g., AlCl3_3) in anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
  • Purification: Recrystallize from ethanol or use column chromatography (silica gel, gradient elution) to isolate the product. Yield optimization may require adjusting stoichiometry (e.g., 1.2 eq chloroacetyl chloride) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

Methodological Answer:

  • Data Collection: Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from acetone .
  • Refinement: Employ SHELXL-2018 for structure refinement. Address disordered atoms (e.g., sulfonyl group) using PART and SUMP instructions. Validate geometry with PLATON/ADDSYM to detect missed symmetry .
  • Validation: Cross-check with CCDC databases to compare bond lengths/angles (e.g., C-S bond ~1.76 Å, C=O ~1.21 Å). Resolve outliers using Hirshfeld surface analysis .

Q. What strategies improve synthetic yield while minimizing byproducts?

Methodological Answer:

  • Catalyst Screening: Test alternative Lewis acids (e.g., FeCl3_3) to reduce side reactions like over-acylation.
  • Temperature Control: Maintain reaction at 0–5°C during acylation to suppress polymerization of pyrrole intermediates .
  • Byproduct Identification: Use LC-MS to detect impurities (e.g., di-acylated products). Optimize quenching by adding crushed ice post-reaction to precipitate pure product .

Q. How does the phenylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effect: The sulfonyl group deactivates the pyrrole ring, directing electrophilic substitution to the 4-position. Confirm via DFT calculations (e.g., Gaussian 16) to map electron density .
  • Suzuki-Miyaura Coupling: Test Pd(PPh3 _3)4_4/K2 _2CO3_3 in THF/H2 _2O to couple aryl boronic acids at the chloro position. Monitor regioselectivity using 1H^1H-NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one
Reactant of Route 2
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3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one

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